molecular formula C19H28ClN3O3 B14673873 1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride CAS No. 38160-20-2

1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride

Cat. No.: B14673873
CAS No.: 38160-20-2
M. Wt: 381.9 g/mol
InChI Key: CFLXMBOALPCKEU-UHFFFAOYSA-N
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Description

1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidinone moiety, and a butoxyphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Formation of the Piperazine Ring: The piperazine ring is then introduced through a condensation reaction with a suitable diamine.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
  • 1-(4-Butoxyphenyl)-4-(1-piperazinylcarbonyl)-2-pyrrolidinone hydrochloride

Uniqueness

1-((1-(4-Butoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

38160-20-2

Molecular Formula

C19H28ClN3O3

Molecular Weight

381.9 g/mol

IUPAC Name

1-(4-butoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C19H27N3O3.ClH/c1-2-3-12-25-17-6-4-16(5-7-17)22-14-15(13-18(22)23)19(24)21-10-8-20-9-11-21;/h4-7,15,20H,2-3,8-14H2,1H3;1H

InChI Key

CFLXMBOALPCKEU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl

Origin of Product

United States

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